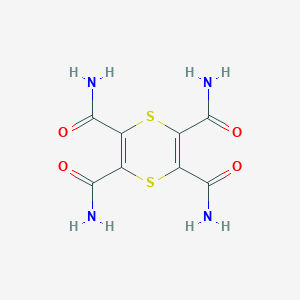
1,4-Dithiin-2,3,5,6-tetracarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiin-2,3,5,6-tetracarboxamide is a sulfur-containing heterocyclic compound with the molecular formula C₈H₈N₄O₄S₂ . This compound is characterized by a unique structure that includes a dithiin ring, which is a six-membered ring containing two sulfur atoms. The presence of multiple amide groups makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dithiin-2,3,5,6-tetracarboxamide can be synthesized through the condensation of N-(p-chlorophenyl)-2,3-dichloromaleimide with anhydrous sodium sulfide in a molar ratio of 2:3 . Another method involves the condensation of bis(N,N-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide with various bisphenols . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dithiin-2,3,5,6-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide groups or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted amides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Dithiin-2,3,5,6-tetracarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecular architectures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 1,4-Dithiin-2,3,5,6-tetracarboxamide involves its ability to form stable complexes with metal ions and other molecules. The sulfur atoms in the dithiin ring can coordinate with metal ions, while the amide groups can form hydrogen bonds with other molecules. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 1,4-Dithiin-2,3,5,6-tetracarboxamide but with different oxidation states and reactivity.
Uniqueness
This compound is unique due to its multiple amide groups and the presence of a dithiin ring. This structure provides distinct chemical reactivity and the ability to form stable complexes, setting it apart from other sulfur-containing heterocycles.
Propriétés
Numéro CAS |
92305-02-7 |
|---|---|
Formule moléculaire |
C8H8N4O4S2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1,4-dithiine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N4O4S2/c9-5(13)1-2(6(10)14)18-4(8(12)16)3(17-1)7(11)15/h(H2,9,13)(H2,10,14)(H2,11,15)(H2,12,16) |
Clé InChI |
SGZMDAOUBXBYAX-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=C(S1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
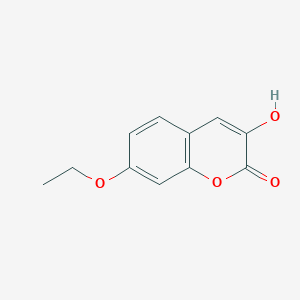
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
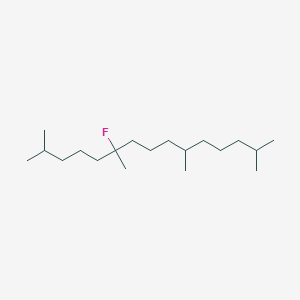
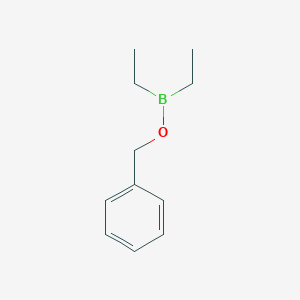
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
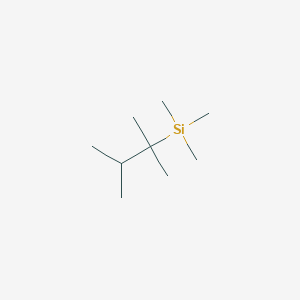
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
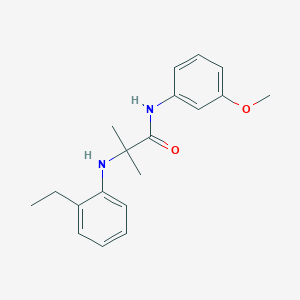
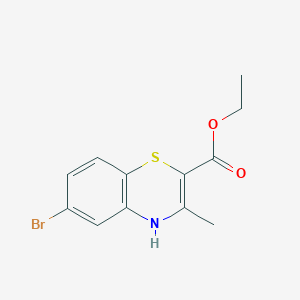
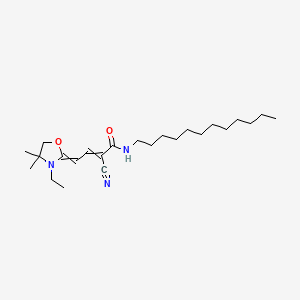
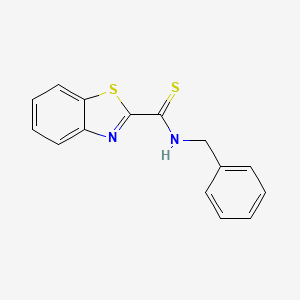
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
